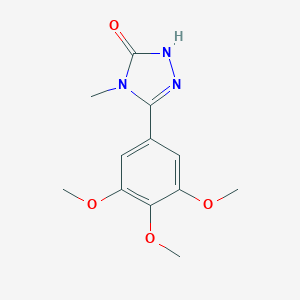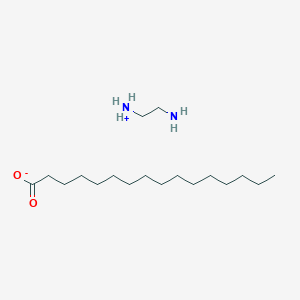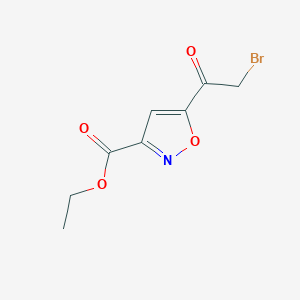
Sulforidazin
Übersicht
Beschreibung
Sulforidazin, auch bekannt unter den Handelsnamen Imagotan, Psychoson und Inofal, ist ein typisches Antipsychotikum und ein Metabolit von Thioridazin. Es ist potenter als seine Stammverbindung, Thioridazin, und wird hauptsächlich zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Sulforidazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in Studien zu Phenothiazinderivaten und ihren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und seine potenzielle Verwendung bei der Behandlung neurologischer Erkrankungen.
Medizin: Wird hauptsächlich als Antipsychotikum zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch Antagonismus von Dopaminrezeptoren im Gehirn. Es bindet an Dopamin-D2-Rezeptoren, hemmt die Wirkung von Dopamin und reduziert psychotische Symptome. Dieser Mechanismus ähnelt dem anderer typischer Antipsychotika, aber die Potenz und das spezifische Rezeptorbindungsprofil von this compound machen es einzigartig .
Wirkmechanismus
Target of Action
Sulforidazine, also known as Imagotan, is a typical antipsychotic and a metabolite of thioridazine . It primarily targets dopamine receptors in the brain . The compound’s pharmacological effects are believed to be largely due to its metabolism into sulforidazine and mesoridazine .
Mode of Action
Sulforidazine acts as a dopamine receptor blocker . It inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important brain functions . By blocking dopamine receptors, sulforidazine can help regulate dopamine levels and mitigate symptoms of certain mental health disorders .
Biochemical Pathways
It’s known that sulforidazine, like other antipsychotics, influences thedopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other cognitive and emotional functions .
Pharmacokinetics
It’s known that sulforidazine is a metabolite of thioridazine, which suggests that it may share similar absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to fully understand the pharmacokinetics of sulforidazine.
Result of Action
The molecular and cellular effects of sulforidazine’s action primarily involve the modulation of dopamine activity in the brain . By blocking dopamine receptors, sulforidazine can help regulate dopamine levels, potentially alleviating symptoms of mental health disorders such as schizophrenia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including sulforidazine. Factors such as temperature, pH, and the presence of other substances can affect how a drug is absorbed, distributed, metabolized, and excreted . .
Biochemische Analyse
Biochemical Properties
Sulforidazine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a greater potency on striatal dopamine autoreceptors compared to thioridazine . This suggests that Sulforidazine may interact with these receptors, influencing their activity and thus playing a role in biochemical reactions.
Cellular Effects
The cellular effects of Sulforidazine are primarily related to its role as an antipsychotic. It is believed to exert its effects by influencing various cellular processes. For example, it has been suggested that Sulforidazine may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sulforidazine involves its interaction with various biomolecules. For instance, molecular docking studies have shown that Sulforidazine may inhibit Penicillin-binding proteins PBP3 and PBP2a, which could be a possible mechanism of action against Staphylococcus aureus and MRSA strains .
Metabolic Pathways
Sulforidazine is a metabolite of thioridazine, suggesting that it is involved in the metabolic pathways of this parent compound
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sulforidazin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Brom-2'-Amino-4'-Methylsulfonyl-diphenylsulfid mit 2-(2-Chlorethyl)-1-Methylpiperidin . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet häufig die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Konsistenz und Qualität des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulforidazin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am aromatischen Ring und am Piperidin-Rest.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und Drücke .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate von this compound. Diese Produkte können unterschiedliche pharmakologische Eigenschaften und Verwendungen haben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thioridazin: Die Stammverbindung von Sulforidazin, die als Antipsychotikum verwendet wird, aber weniger potent ist.
Mesoridazin: Ein weiterer Metabolit von Thioridazin, ebenfalls potenter als die Stammverbindung.
Chlorpromazin: Ein typisches Antipsychotikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seiner höheren Potenz im Vergleich zu Thioridazin und seinem spezifischen Rezeptorbindungsprofil. Dies macht es effektiver bei der Behandlung bestimmter psychotischer Störungen mit möglicherweise weniger Nebenwirkungen .
Eigenschaften
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGCRGJDQJIJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864531 | |
| Record name | (+/-)-Thioridazine-2-sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulforidazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14759-06-9 | |
| Record name | Sulforidazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulforidazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Thioridazine-2-sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulforidazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFORIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulforidazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
| Record name | Sulforidazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)



![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)


